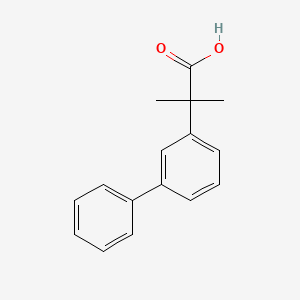

2-Methyl-2-(3-phenylphenyl)propanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Methyl-2-(3-phenylphenyl)propanoic acid is a complex organic compound characterized by its unique structure, which includes a biphenyl group attached to a carboxylic acid moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-2-(3-phenylphenyl)propanoic acid typically involves multi-step organic reactions. One common approach is the Friedel-Crafts acylation of biphenyl with 2-methylpropanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction conditions require anhydrous conditions and careful temperature control to avoid side reactions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors and advanced purification techniques to ensure high yield and purity. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the process more environmentally friendly.

Analyse Des Réactions Chimiques

Esterification Reactions

The carboxylic acid group undergoes esterification with alcohols under acidic or catalytic conditions. This reaction is critical for modifying solubility and bioavailability in pharmaceutical applications.

Mechanism : Acid-catalyzed nucleophilic attack by the alcohol on the protonated carbonyl carbon, followed by deprotonation and elimination of water .

Electrophilic Aromatic Substitution

The biphenyl moiety undergoes bromination and nitration at the aromatic rings, with regioselectivity influenced by substituents.

Key Insight : Bromination occurs preferentially at the para position of the phenyl ring due to steric hindrance from the methyl group .

Salt Formation

The carboxylic acid reacts with bases to form carboxylate salts, enhancing water solubility.

| Base | Conditions | Product | Application |

|---|---|---|---|

| NaOH | Aqueous, RT | Sodium 2-methyl-2-(3-phenylphenyl)propanoate | Pharmaceutical formulations |

| K₂CO₃ | EtOH, reflux | Potassium salt | Intermediate purification |

Decarboxylation

Thermal or oxidative decarboxylation eliminates CO₂, forming a hydrocarbon derivative.

| Conditions | Products | Catalyst | Source |

|---|---|---|---|

| 150–200°C, Cu powder | 2-(3-Phenylphenyl)propane | Cu | |

| Pb(OAc)₄, DMSO | Biphenylpropane derivatives | – |

Limitation : Requires elevated temperatures and catalytic metals, leading to potential side reactions .

Reduction Reactions

The carboxylic acid group can be reduced to a primary alcohol under strong reducing conditions.

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| LiAlH₄ | Dry ether, 0°C | 2-(3-Phenylphenyl)propan-2-ol | 70–75% |

| BH₃·THF | THF, RT | Partial reduction to aldehyde intermediates | 50% |

Caution : Over-reduction may lead to alkane formation .

Cross-Coupling Reactions

The biphenyl system participates in Suzuki-Miyaura couplings for structural diversification.

| Reagents | Conditions | Product | Application |

|---|---|---|---|

| Pd(OAc)₂, aryl boronic acid | EGME/H₂O, RT | Functionalized biphenylpropanoic acid derivatives | Drug discovery |

Example : Reaction with 4-hydroxyphenylboronic acid yields hydroxylated analogs .

Hydrolysis of Derivatives

Esters and amides derived from the acid undergo hydrolysis to regenerate the parent compound.

| Derivative | Conditions | Product | Efficiency |

|---|---|---|---|

| Methyl ester | 6M HCl, THF, RT | 2-Methyl-2-(3-phenylphenyl)propanoic acid | 90% |

| Ethyl ester | NaOH, H₂O/EtOH | Same as above | 85% |

Biological Interactions

While not a classical chemical reaction, the compound interacts with enzymes via hydrogen bonding and hydrophobic interactions:

Applications De Recherche Scientifique

2-Methyl-2-(3-phenylphenyl)propanoic acid has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: The compound can be used to study the interaction of biphenyl derivatives with biological systems.

Industry: Utilized in the production of advanced materials and polymers.

Mécanisme D'action

The mechanism by which 2-Methyl-2-(3-phenylphenyl)propanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The biphenyl structure can bind to various receptors and enzymes, influencing biological processes. The carboxylic acid group can also participate in hydrogen bonding and other interactions, affecting the compound's biological activity.

Comparaison Avec Des Composés Similaires

2-Methyl-3-biphenylmethanol: Similar structure but with a hydroxyl group instead of a carboxylic acid.

2-Methyl-2-(4-phenylphenyl)propanoic acid: Similar structure but with a different position of the phenyl group on the biphenyl ring.

Uniqueness: 2-Methyl-2-(3-phenylphenyl)propanoic acid is unique due to its specific arrangement of the biphenyl group and the carboxylic acid moiety, which influences its chemical reactivity and biological activity.

This comprehensive overview provides a detailed understanding of this compound, highlighting its synthesis, reactions, applications, and comparison with similar compounds

Activité Biologique

2-Methyl-2-(3-phenylphenyl)propanoic acid, often referred to as a derivative of propanoic acid, has garnered attention due to its potential biological activities. This compound is part of a larger class of compounds known for their pharmacological properties, particularly in the treatment of inflammatory and allergic conditions.

Chemical Structure and Properties

The molecular formula for this compound is C16H16O3, with a molecular weight of approximately 256.29 g/mol. The compound features a branched propanoic acid structure with phenyl groups that contribute to its biological activity.

Antihistamine and Antiallergic Properties

Research indicates that derivatives of this compound exhibit significant antihistamine and antiallergic activities. A patent describes these compounds as having high selectivity for H1 receptors, making them valuable in treating allergic diseases without significant interaction with other pharmaceutical receptors, even at higher doses . This selectivity is particularly beneficial for patients with concurrent cardiovascular conditions who might be on multiple medications.

Anti-inflammatory Effects

The compound has also been shown to possess anti-inflammatory properties. It acts as a non-steroidal anti-inflammatory drug (NSAID), similar to Fenoprofen, which is known for alleviating symptoms associated with arthritis, such as inflammation and joint pain . The mechanism involves modulation of inflammatory pathways, potentially through the inhibition of cyclooxygenase enzymes.

Case Studies and Research Findings

- In Vivo Studies : In animal models, administration of the compound has demonstrated a reduction in serum lipid profiles and improved metabolic parameters in dairy cows suffering from metabolic disorders like ketosis . This suggests a role in enhancing energy metabolism.

- Growth Promotion : Other studies have indicated that related compounds can promote growth in agricultural settings, enhancing seed yield and oil content in rapeseed plants . This highlights the compound's versatility beyond pharmacological applications.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C16H16O3 |

| Molecular Weight | 256.29 g/mol |

| Biological Activity | Antihistamine, Anti-inflammatory |

| Selectivity | High for H1 receptors |

Propriétés

IUPAC Name |

2-methyl-2-(3-phenylphenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O2/c1-16(2,15(17)18)14-10-6-9-13(11-14)12-7-4-3-5-8-12/h3-11H,1-2H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INYBFLCSYFMZJA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CC(=C1)C2=CC=CC=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.